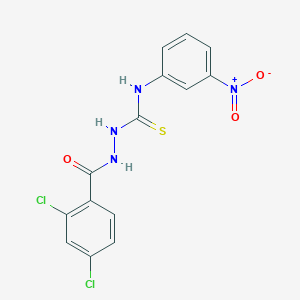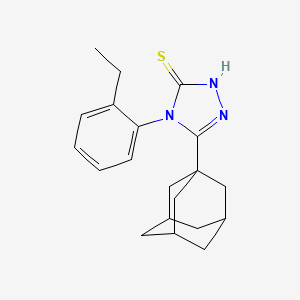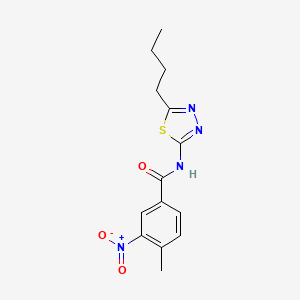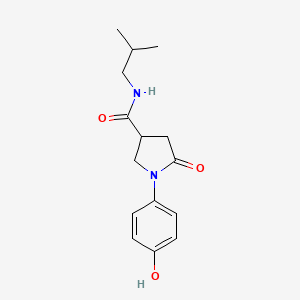![molecular formula C17H19N3O5 B4120567 N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)urea](/img/structure/B4120567.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)urea
Vue d'ensemble
Description
N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)urea, commonly known as DENU, is a chemical compound that has been extensively studied for its potential use in scientific research. DENU is a urea derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mécanisme D'action
The mechanism of action of DENU is thought to involve inhibition of PKC activity through binding to the enzyme's regulatory domain. This binding prevents the activation of PKC by second messenger molecules such as diacylglycerol and calcium ions, leading to a decrease in downstream signaling events. Additionally, DENU has been shown to inhibit the activity of other enzymes such as cyclic AMP-dependent protein kinase and protein kinase A, although the mechanism of this inhibition is not well understood.
Biochemical and physiological effects:
DENU has been shown to exhibit a variety of biochemical and physiological effects, including inhibition of cell proliferation and migration, induction of apoptosis, and modulation of insulin signaling pathways. Additionally, DENU has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for a range of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DENU in lab experiments is its specificity for PKC inhibition, which allows for the study of the specific effects of PKC activity on cellular signaling pathways. Additionally, DENU has been shown to be relatively non-toxic and well-tolerated in animal models, making it a safe and effective tool for in vivo studies. However, one limitation of using DENU is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research involving DENU. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of DENU. Additionally, DENU and related compounds may have potential as therapeutic agents for a range of diseases, including cancer and inflammatory disorders. Finally, further studies are needed to elucidate the precise mechanism of action of DENU and its effects on cellular signaling pathways.
Applications De Recherche Scientifique
DENU has been used in a variety of scientific research applications, including studies of protein kinase C (PKC) and its role in cellular signaling pathways. DENU has been shown to inhibit PKC activity in vitro, making it a valuable tool for studying the function of this important enzyme. Additionally, DENU has been used in studies of the role of PKC in cancer cell proliferation and migration, as well as in studies of the effects of PKC inhibition on insulin signaling pathways.
Propriétés
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)ethyl]-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-11(12-4-9-15(24-2)16(10-12)25-3)18-17(21)19-13-5-7-14(8-6-13)20(22)23/h4-11H,1-3H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNMVKACQMGQJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3,4-Dimethoxyphenyl)ethyl]-3-(4-nitrophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-chlorobenzyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4120486.png)
![2-[(2-bromobenzyl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B4120497.png)

![ethyl 2-[({2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4120505.png)

![N-ethyl-4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4120518.png)

![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B4120527.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-methoxyphenyl)urea](/img/structure/B4120532.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea](/img/structure/B4120553.png)
![2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4120559.png)

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3-ethoxypropyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4120580.png)